(E)-1-(2-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
Table 1: Key Milestones in Quinazolinone Development
| Year | Discovery/Advancement | Significance |
|---|---|---|
| 1869 | Griess synthesizes first quinazolinone derivative | Established synthetic foundation |
| 1951 | Methaqualone introduced as a sedative | Validated CNS applications |
| 2000s | Over 100 quinazolinone-based drugs developed | Expanded therapeutic applications |
Significance of Urea Functionality in Medicinal Chemistry
Urea, a carbonyl group flanked by two amine moieties ($$ \text{H}2\text{N–CO–NH}2 $$), serves as a critical pharmacophore due to its hydrogen-bonding capacity and metabolic stability. Urea derivatives interact with biological targets through dual hydrogen-bond donor and acceptor interactions, enhancing binding affinity and selectivity. For instance, urea-containing drugs like sorafenib and linagliptin exploit these interactions to inhibit kinase and dipeptidyl peptidase-4 (DPP-4) enzymes, respectively.
In the context of hybrid molecules, urea bridges enable the conjugation of disparate pharmacophoric units while maintaining favorable physicochemical properties. The urea group’s planar geometry and polarity facilitate interactions with hydrophobic pockets and polar residues in target proteins, making it indispensable in structure-based drug design.
Emergence of Quinazolinone-Urea Hybrids as Therapeutic Agents
Quinazolinone-urea hybrids, such as the title compound, exemplify molecular hybridization strategies aimed at synergizing the anticancer, antimicrobial, and anti-inflammatory properties of quinazolinones with urea’s target-binding versatility. The incorporation of a thiophen-2-ylmethyl group at position 3 of the quinazolinone ring, as seen in this hybrid, enhances lipophilicity and π-π stacking interactions, potentially improving blood-brain barrier penetration.
Recent studies highlight the role of quinazolinone-urea hybrids in inhibiting dihydrofolate reductase (DHFR) and protein kinases, targets critical in oncology and infectious diseases. For example, hybrids bearing electron-withdrawing substituents (e.g., fluorine at the 2-fluorophenyl group) exhibit increased enzymatic inhibition due to enhanced electronic interactions.
Structural Classification Within Heterocyclic Chemistry Framework
The title compound belongs to the 2,3-dihydroquinazolin-4(1H)-one subclass, characterized by a partially saturated pyrimidine ring fused to a benzene ring. Its structure features:
- Quinazolinone Core : A bicyclic system with a ketone at position 2 ($$ \text{C=O} $$) and a methylene-thiophene substitution at position 3.
- Urea Linkage : An (E)-configured urea group connecting the 2-fluorophenyl moiety to the quinazolinone’s exocyclic nitrogen.
Table 2: Structural Classification of Quinazolinone Derivatives
| Class | Substituent Positions | Key Features |
|---|---|---|
| 4(3H)-quinazolinones | 2, 3, 6, 8 | Most prevalent in natural alkaloids |
| 2,3-Dihydroquinazolin-4(1H)-ones | Partially saturated pyrimidine ring | Enhanced conformational flexibility |
| Hybrids | Urea, thiourea, or heteroaryl appendages | Multitarget engagement |
The compound’s design leverages the “privileged structure” status of quinazolinones, which exhibit stability under oxidative, reductive, and hydrolytic conditions. The thiophene moiety introduces sulfur-based interactions, while the fluorine atom modulates electronic effects and bioavailability. This structural synergy positions the hybrid as a promising candidate for further pharmacological exploration.
Properties
CAS No. |
941895-68-7 |
|---|---|
Molecular Formula |
C20H15FN4O2S |
Molecular Weight |
394.42 |
IUPAC Name |
1-(2-fluorophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C20H15FN4O2S/c21-15-8-2-4-10-17(15)22-19(26)24-18-14-7-1-3-9-16(14)23-20(27)25(18)12-13-6-5-11-28-13/h1-11H,12H2,(H2,22,24,26) |
InChI Key |
ZUHYIXXFLFZYCP-HKOYGPOVSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(2-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea, a derivative of quinazoline and thiophene, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with a thiophene derivative and a quinazoline scaffold. The resulting structure incorporates key functional groups that are essential for its biological activity. The synthetic route often utilizes hydrazone formation as a pivotal step, allowing for the introduction of the urea moiety which is crucial for enhancing biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar quinazoline derivatives. For instance, compounds with a 2-thioxo-2,3-dihydroquinazolin core exhibited significant cytotoxic effects against various cancer cell lines, including LoVo and HCT-116. The mechanism of action is believed to involve modulation of apoptosis regulators such as Bax and Bcl-2, leading to enhanced apoptosis through activation of caspases .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| 3a | LoVo | 23.5 ± 1.5 | 281.37 |
| 3f | HCT-116 | 22.67 ± 2.08 | 251.78 |
| Control | - | ~100 | - |
Antifungal Activity
The compound's structural analogs have been evaluated for antifungal activity against pathogens like Fusarium graminearum and Rhizoctonia solani. These studies indicate that modifications in the thiophene and quinazoline structures can significantly enhance antifungal potency, with some derivatives showing EC50 values lower than established antifungal agents .
Table 2: Antifungal Activity Against Selected Fungi
| Compound | Fungus | EC50 (µg/mL) |
|---|---|---|
| Compound A | Fusarium graminearum | 6.04 |
| Compound B | Rhizoctonia solani | 6.66 |
| Drazoxolon | Control | 19.46 |
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at G1 and G2/M phases in specific cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Antifungal Mechanism : The antifungal activity may stem from the inhibition of fungal cell wall synthesis or interference with metabolic pathways unique to fungi.
Case Studies
Several case studies have reported on the efficacy of quinazoline derivatives in clinical settings. For example, derivatives similar to our compound have been tested in preclinical models demonstrating promising results in reducing tumor size and improving survival rates in treated animals .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound's structure incorporates a quinazoline moiety, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential as anti-cancer agents, anti-inflammatory drugs, and inhibitors of various enzymes.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, derivatives similar to (E)-1-(2-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea have shown effectiveness against several cancer cell lines, including breast and lung cancers. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Quinazoline derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study highlighted that modifications on the quinazoline scaffold led to enhanced COX-II selectivity, suggesting potential for developing new anti-inflammatory medications .
Antifungal Applications
Recent studies have explored the antifungal activity of thiophene-containing compounds. The incorporation of thiophene into the structure of this compound may enhance its efficacy against fungal pathogens. For example, derivatives with similar scaffolds have been tested against common agricultural fungi such as Fusarium graminearum and Botrytis cinerea, showing promising results .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies indicate that modifications to the thiophene and quinazoline rings can significantly affect potency and selectivity against various biological targets .
Data Tables
The following table summarizes key findings related to the compound's applications:
| Application | Activity | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antifungal | Effective against agricultural fungi |
Anticancer Research
A study conducted on a series of quinazoline derivatives demonstrated that modifications similar to those found in this compound resulted in compounds with IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency against resistant cancer cell lines .
Anti-inflammatory Evaluation
In vivo studies assessing the anti-inflammatory effects of related compounds showed a marked reduction in paw edema in rat models, suggesting a viable pathway for developing new treatments for chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dihydroquinazolinone and Urea Families
The compound’s structural uniqueness is highlighted through comparisons with analogues (Table 1).
Table 1: Key Structural and Functional Comparisons
Q & A
Q. What are the common synthetic routes for preparing (E)-1-(2-fluorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea?
The synthesis typically involves coupling a fluorophenyl-substituted urea precursor with a thiophene-functionalized dihydroquinazolinone scaffold. A key step is the reaction between an isocyanate derivative (e.g., 2-fluorophenyl isocyanate) and a thiophen-2-ylmethyl-substituted dihydroquinazolinone amine intermediate. This reaction is carried out in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions, with a base like triethylamine to neutralize HCl byproducts .
Q. How can spectroscopic methods confirm the structure of this compound?
- IR Spectroscopy : Characteristic peaks for urea (C=O stretch at ~1650–1680 cm⁻¹) and quinazolinone (C=O at ~1700 cm⁻¹) are critical .
- 1H NMR : Key signals include aromatic protons (δ 7.5–8.6 ppm for fluorophenyl and thiophene groups), NH protons (~11.8 ppm for urea NH), and diastereotopic protons from the dihydroquinazolinone ring (δ 3.5–5.0 ppm) .
- ESI-MS : Molecular ion peaks matching the calculated molecular weight (e.g., [M+H]+ for C₂₂H₁₇FN₄O₂S) confirm stoichiometric integrity .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol/water) are standard methods. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in the (E)-configuration?
Single-crystal X-ray diffraction studies are essential for confirming the (E)-geometry of the urea moiety. For analogous compounds, crystallographic data (e.g., torsion angles and hydrogen-bonding patterns) differentiate between (E) and (Z) isomers. Disorder in the crystal lattice, if present, is resolved using refinement software (e.g., SHELXL) .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Comparative SAR Studies : Test analogs with variations in substituents (e.g., replacing thiophen-2-ylmethyl with tetrahydrofuran-2-ylmethyl) to assess how electronic and steric effects modulate activity .
- Dose-Response Curves : Quantify IC₅₀ values for conflicting results (e.g., anti-proliferative activity) to identify potency thresholds and assay-specific variability .
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model binding to enzymes like tyrosine kinases. Key parameters include binding energy (ΔG) and hydrogen-bond interactions with active-site residues (e.g., ATP-binding pockets) .
Q. What are the challenges in optimizing the compound’s solubility for in vivo studies?
- Salt Formation : Introduce sulfonic acid or hydrochloride salts to enhance aqueous solubility.
- Prodrug Design : Mask polar groups (e.g., urea NH) with acetyl or PEG-based moieties to improve bioavailability .
Methodological Considerations
Q. How to analyze substituent effects on the dihydroquinazolinone ring’s stability?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) to compare thermal stability across analogs (e.g., thiophen-2-ylmethyl vs. phenylmethyl substituents).
- Cyclic Voltammetry : Assess redox stability of the quinazolinone ring under physiological conditions .
Q. What protocols validate the compound’s anti-inflammatory activity in cellular models?
Q. How to resolve discrepancies in spectroscopic data between synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
